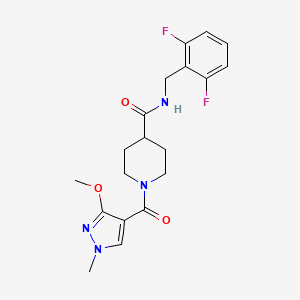

N-(2,6-difluorobenzyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide

Description

Introduction to Pyrazole-Piperidine Hybrid Compounds

Historical Development of Pyrazole Chemistry

Pyrazole chemistry originated in the late 19th century with Ludwig Knorr’s identification of the pyrazole ring in 1883. Knorr’s work laid the foundation for synthesizing substituted pyrazoles via condensation reactions involving 1,3-diketones and hydrazines, a method now known as the Knorr pyrazole synthesis. Early applications focused on dyes and coordination chemistry, but the discovery of 1-pyrazolyl-alanine in watermelon seeds in 1959 highlighted pyrazole’s biological relevance. By the late 20th century, pyrazole derivatives became critical in drug development, exemplified by celecoxib (a COX-2 inhibitor) and stanozolol (an anabolic steroid). The pyrazole ring’s ability to engage in hydrogen bonding and π-π stacking made it a privileged scaffold for targeting enzymes and receptors.

Evolution of Piperidine Structures in Medicinal Chemistry

Piperidine, a six-membered amine heterocycle, was first isolated in 1850 by Thomas Anderson and Auguste Cahours via nitric acid treatment of piperine. Its industrial synthesis through pyridine hydrogenation (using MoS~2~ catalysts) enabled large-scale production. Piperidine’s chair conformation and basic nitrogen atom facilitated its incorporation into alkaloids (e.g., solenopsins) and pharmaceuticals. Modern applications include its use as a conformational constraint in drug design, enhancing binding affinity to targets such as G-protein-coupled receptors (GPCRs) and ion channels. For instance, piperidine derivatives are integral to antipsychotics, antihistamines, and anticancer agents.

Emergence of Pyrazole-Piperidine Hybrids as Privileged Scaffolds

The fusion of pyrazole and piperidine into hybrid architectures emerged in the early 2000s, driven by the need to overcome limitations in monocyclic drug candidates. Pyrazole-piperidine hybrids leverage:

- Enhanced solubility : Piperidine’s basic nitrogen improves aqueous solubility, countering pyrazole’s hydrophobicity.

- Conformational rigidity : The piperidine ring restricts rotational freedom, optimizing target engagement.

- Synergistic bioactivity : Pyrazole’s anti-inflammatory properties complement piperidine’s CNS activity.

Examples include crizotinib (a pyrazole-piperidine hybrid targeting ALK/ROS1 kinases) and derivatives with dual COX-2/5-LOX inhibition. These hybrids often exhibit improved metabolic stability and bioavailability compared to parent compounds.

Rationale for Development of Difluorobenzyl-Pyrazole-Piperidine Architectures

The incorporation of a 2,6-difluorobenzyl group into pyrazole-piperidine hybrids addresses three key challenges:

- Electron-deficient aromatic systems : Fluorine’s electronegativity enhances π-stacking with aromatic residues in enzyme active sites (e.g., kinases).

- Metabolic stability : Fluorine atoms resist oxidative metabolism, prolonging half-life.

- Steric effects : The 2,6-substitution pattern minimizes steric clashes while maintaining planar geometry.

In N-(2,6-difluorobenzyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide, the 3-methoxy-1-methylpyrazole moiety introduces a methyl group to block CYP450-mediated demethylation, while the piperidine-4-carboxamide linker provides flexibility for target accommodation. This design is informed by structure-activity relationship (SAR) studies showing that carboxamide linkages improve binding to proteolytic enzymes and GPCRs.

Table 1: Key Structural Features and Functional Roles

| Component | Functional Role | Structural Impact |

|---|---|---|

| 2,6-Difluorobenzyl | Enhances target affinity via π-stacking | Reduces metabolic degradation |

| 3-Methoxy-1-methylpyrazole | Blocks oxidative metabolism | Increases steric hindrance at CYP450 sites |

| Piperidine-4-carboxamide | Provides conformational flexibility | Facilitates hydrogen bonding with targets |

Properties

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F2N4O3/c1-24-11-14(18(23-24)28-2)19(27)25-8-6-12(7-9-25)17(26)22-10-13-15(20)4-3-5-16(13)21/h3-5,11-12H,6-10H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFORYZDXYBILJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NCC3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,6-Difluorobenzyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 362.34 g/mol

- Key Functional Groups :

- Difluorobenzyl moiety

- Pyrazole ring

- Piperidine structure

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets involved in inflammatory pathways and possibly in cancer biology.

- Inhibition of COX Enzymes : Preliminary studies have shown that the compound exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The IC values for COX-1 and COX-2 inhibition were determined to be significant, suggesting a potential for anti-inflammatory applications .

- Antiviral Activity : Related compounds have demonstrated efficacy against HIV by inhibiting reverse transcriptase, indicating that this compound may also possess antiviral properties .

In Vitro Studies

The following table summarizes the biological activity of the compound in various assays:

| Assay Type | Target | IC (μM) | Reference |

|---|---|---|---|

| COX-1 Inhibition | Cyclooxygenase 1 | 19.45 ± 0.07 | |

| COX-2 Inhibition | Cyclooxygenase 2 | 31.4 ± 0.12 | |

| HIV Reverse Transcriptase | HIV-1 RT | Not specified |

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of several derivatives related to our compound, revealing that modifications to the pyrazole moiety significantly enhanced COX inhibition. The presence of electron-donating groups was found to increase potency against COX enzymes, suggesting that structural variations can lead to more effective anti-inflammatory agents .

Case Study 2: Antiviral Activity

Research on similar compounds indicated that those with a piperidine backbone exhibited significant antiviral activity against HIV strains resistant to conventional treatments. This suggests that this compound could be a candidate for further development as an antiviral drug .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of substituent effects and scaffold variations:

Methyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-Triazole-4-Carboxylate (MM3338.02)

Core Structure : 1,2,3-Triazole ring with a methyl ester group.

Substituents : 2,6-Difluorobenzyl at position 1 of the triazole.

Key Differences :

- The triazole core replaces the piperidine-pyrazole system, reducing hydrogen-bonding capacity.

- The methyl ester (vs. carboxamide) may decrease solubility and alter metabolic pathways.

Implications : - The triazole’s planar structure could limit conformational flexibility compared to the piperidine scaffold.

- Ester groups are prone to hydrolysis, suggesting shorter in vivo half-life than the carboxamide in the target compound .

Crystalline Form of a Thieno-Pyrimidinone Derivative (Patent EP)

Core Structure: Thieno[2,3-d]pyrimidin-2,4-dione fused with a dimethylaminomethyl group. Substituents: 2,6-Difluorobenzyl, 6-methoxypyridazin-3-yl, and 3-methoxyurea. Key Differences:

- Additional substituents (e.g., dimethylaminomethyl) may enhance solubility or target-specific interactions. Implications:

- The 2,6-difluorobenzyl group’s role in both compounds suggests shared strategies for optimizing receptor binding or stability.

- The urea moiety in the patent compound could improve affinity for kinases or proteases compared to the carboxamide in the target molecule .

Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Functional Groups | Potential Applications |

|---|---|---|---|---|

| N-(2,6-Difluorobenzyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide | Piperidine-pyrazole | 2,6-Difluorobenzyl, 3-methoxy-1-methylpyrazole | Carboxamide, carbonyl | CNS disorders, enzyme inhibition |

| Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate (MM3338.02) | 1,2,3-Triazole | 2,6-Difluorobenzyl | Methyl ester | Anticonvulsant intermediates |

| Thieno-pyrimidinone derivative (EP Patent) | Thieno[2,3-d]pyrimidinone | 2,6-Difluorobenzyl, 6-methoxypyridazin-3-yl, dimethylaminomethyl, 3-methoxyurea | Urea, tertiary amine, carbonyl | Kinase inhibition, crystallinity optimization |

Research Findings and Trends

- Role of 2,6-Difluorobenzyl: This substituent is recurrent in structurally diverse compounds (e.g., triazoles, piperidines, thieno-pyrimidinones), suggesting its utility in enhancing lipophilicity and target engagement .

- Carboxamide vs. Ester : The carboxamide in the target compound likely improves solubility and metabolic stability compared to triazole-derived esters, which are more labile to hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.